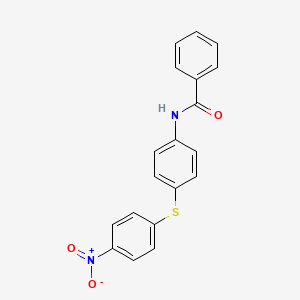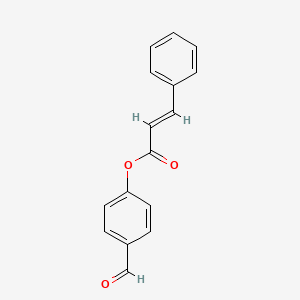![molecular formula C19H17N3O2 B11709572 N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)
N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3Z)-1-alil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-3-metilbenzohidrazida es un complejo compuesto orgánico que presenta un núcleo indólico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(3Z)-1-alil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-3-metilbenzohidrazida típicamente involucra la condensación de un derivado de indol con una hidrazida. Un método común incluye la reacción de 1-alil-2-oxo-1,2-dihidro-3H-indol-3-carbaldehído con 3-metilbenzohidrazida en presencia de un catalizador ácido. La reacción se lleva a cabo generalmente en un solvente orgánico como etanol bajo condiciones de reflujo .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar procesos de flujo continuo para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(3Z)-1-alil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-3-metilbenzohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el núcleo indólico, particularmente en la posición 5.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) son agentes reductores que se utilizan con frecuencia.
Sustitución: Las reacciones de sustitución electrófila a menudo requieren ácidos de Lewis como el cloruro de aluminio (AlCl3) como catalizadores.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de indol-2,3-diona, mientras que la reducción puede producir derivados de indol-3-ol.
Aplicaciones Científicas De Investigación
N'-[(3Z)-1-alil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-3-metilbenzohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su capacidad de interactuar con varios objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de N'-[(3Z)-1-alil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-3-metilbenzohidrazida implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede formar enlaces de hidrógeno e interacciones π-π con estos objetivos, lo que lleva a la modulación de su actividad. Las vías específicas involucradas pueden incluir la inhibición de la actividad enzimática o la interferencia con la señalización del receptor .
Comparación Con Compuestos Similares
Compuestos similares
- N'-(1-alil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)benzohidrazida
- N'-(1-alil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-2-hidroxi-5-nitrobenzohidrazida
Unicidad
N'-[(3Z)-1-alil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-3-metilbenzohidrazida es única debido a la presencia del grupo 3-metil en la porción benzohidrazida, que puede influir en su reactividad y actividad biológica. Esta característica estructural lo distingue de otros compuestos similares y puede contribuir a sus propiedades y aplicaciones específicas .
Propiedades
Fórmula molecular |
C19H17N3O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-3-methylbenzamide |
InChI |
InChI=1S/C19H17N3O2/c1-3-11-22-16-10-5-4-9-15(16)17(19(22)24)20-21-18(23)14-8-6-7-13(2)12-14/h3-10,12,24H,1,11H2,2H3 |
Clave InChI |
XWOINZXSRQJFSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)



![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)

![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)
